4-Methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol
Overview
Description
4-Methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol is an organic compound with a complex structure that includes a phenol group and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol typically involves the reaction of 4-methyl-2-aminopyridine with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
Reacting 4-methyl-2-aminopyridine with formaldehyde: This step forms an intermediate compound.
Reacting the intermediate with phenol: This step completes the synthesis of this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-Methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an inhibitor of enzymes such as nitric oxide synthase (NOS).
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits the activity of enzymes such as nitric oxide synthase (NOS), which plays a role in various physiological processes.
Molecular Pathways: The compound may interfere with signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Shares a similar pyridine structure but lacks the phenol group.
4-Methyl-2-aminopyridine: Similar structure but without the additional methyl and phenol groups.
2,6-Dimethylpyridine: Contains two methyl groups on the pyridine ring but lacks the amino and phenol groups.
Uniqueness
4-Methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol is unique due to its combination of a phenol group and a pyridine derivative, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-6-7-13(17)12(8-10)9-15-14-5-3-4-11(2)16-14/h3-8,17H,9H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEPGFWKHMMKSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=CC=CC(=N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321866 | |
Record name | 4-methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204811 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692281-97-3 | |
Record name | 4-methyl-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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